Tert-butyl 3-nitropyrrolidine-1-carboxylate

Description

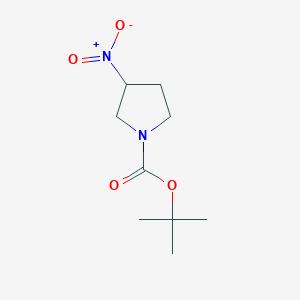

tert-Butyl 3-nitropyrrolidine-1-carboxylate (CAS: 1309581-43-8) is a nitro-substituted pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position (Figure 1). This compound is widely utilized in pharmaceutical and fine chemical research as a key intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and protease modulators . Its molecular formula is C₁₀H₁₆N₂O₄, with a molecular weight of 228.25 g/mol.

Properties

IUPAC Name |

tert-butyl 3-nitropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLAHUFDHRJWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719922 | |

| Record name | tert-Butyl 3-nitropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309581-43-8 | |

| Record name | tert-Butyl 3-nitropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-nitropyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Boc Protection of 3-Aminopyrrolidine Derivatives

A common precursor to this compound is tert-butyl 3-aminopyrrolidine-1-carboxylate, which can be synthesized by Boc-protection of 3-aminopyrrolidine.

- Reagents: tert-Butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane).

- Conditions: Room temperature (20–30 °C), 3–6 hours reaction time.

- Workup: Extraction with ethyl acetate, drying, concentration, and recrystallization.

- Yield: High yields reported with high purity.

This step is crucial to protect the pyrrolidine nitrogen before further nitration.

Introduction of the Nitro Group at the 3-Position

Direct nitration of the pyrrolidine ring is challenging due to the electron-rich nitrogen and ring strain. Instead, an indirect approach is often employed:

- Step 1: Synthesis of 3-hydroxypyrrolidine or 3-hydroxy derivatives via hydrogenation of 3-pyridone or related precursors under rhodium catalyst and hydrogen pressure.

- Step 2: Conversion of 3-hydroxy group to a leaving group (e.g., mesylate or tosylate).

- Step 3: Nucleophilic substitution with nitrite or nitrate sources to introduce the nitro group at the 3-position.

For example, tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate can be reacted under controlled conditions to substitute the mesylate with nitro functionality.

Alternative Synthetic Routes

- Hydrogenation and Resolution: Starting from 3-pyridone, catalytic hydrogenation using rhodium on carbon under high pressure (4–6 MPa) and elevated temperature (80–100 °C) yields 3-hydroxypyrrolidine intermediates.

- Boc Protection Post-Nitration: After nitration, the nitrogen can be protected by reaction with tert-butyl dicarbonate under mild conditions to afford the final this compound.

Reaction Conditions and Optimization

Analytical Data and Purity

- Physical State: White to light yellow solid or powder.

- Stability: Air sensitive; stored at 2–8 °C to maintain integrity.

- Boiling Point: Predicted around 257 °C (±33 °C).

- pKa: Approximately 9.55 (predicted) indicating basicity of the amine nitrogen.

Summary of Research Findings

- The preparation of this compound is best approached via multi-step synthesis involving selective hydrogenation, functional group interconversion, and Boc protection.

- Use of rhodium catalysts under hydrogen pressure is effective for producing 3-hydroxy intermediates, which are key to subsequent nitration steps.

- Boc protection is typically performed under mild conditions with tert-butyl dicarbonate, ensuring high yield and purity.

- Extraction and recrystallization using ethyl acetate are standard purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-nitropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous acid or base.

Major Products Formed

Reduction: 3-aminopyrrolidine-1-carboxylate.

Substitution: Various substituted pyrrolidine derivatives.

Hydrolysis: 3-nitropyrrolidine-1-carboxylic acid.

Scientific Research Applications

Chemical Properties and Reactions

Tert-butyl 3-nitropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

- Reduction : The nitro group can be converted to an amino group using reducing agents (e.g., hydrogen gas with palladium catalyst).

- Substitution : The nitro group can be replaced with other functional groups through nucleophilic substitution.

- Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Reduction | Hydrogen gas, Pd/C catalyst | 3-Aminopyrrolidine-1-carboxylate |

| Substitution | Nucleophiles (amines, thiols) | Various substituted pyrrolidine derivatives |

| Hydrolysis | Aqueous acid/base | 3-Nitropyrrolidine-1-carboxylic acid |

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to create various derivatives that can be used in further reactions.

Biology

This compound is utilized in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to modify biological targets makes it valuable for understanding biochemical pathways.

Medicine

In pharmaceutical research, this compound is an intermediate in synthesizing potential drug candidates. Notably, it has been investigated for its antimicrobial properties against multidrug-resistant strains of Mycobacterium tuberculosis, acting as an inhibitor of the enoyl acyl carrier protein reductase (InhA), crucial for mycolic acid biosynthesis.

| Study Reference | Activity Observed | Mechanism of Action |

|---|---|---|

| Significant antimicrobial activity | Inhibition of InhA enzyme | |

| Reduced bacterial load in murine models | Disruption of mycolic acid synthesis |

Case Studies

- Antimicrobial Study : Research demonstrated that this compound effectively inhibits Mycobacterium tuberculosis by binding to InhA, leading to impaired cell wall integrity and bacterial death.

- In Vivo Efficacy : In murine models, treatment with this compound resulted in a notable reduction in M. tuberculosis infection levels, suggesting its potential for development as an antitubercular agent.

Structure-Activity Relationship (SAR)

An analysis of the structure-activity relationship indicates that modifications to the pyrrolidine ring or nitro group can significantly impact biological activity. For example, variations in substituents can enhance or diminish inhibitory effects on InhA, providing pathways for optimizing drug efficacy.

Mechanism of Action

The mechanism of action of tert-butyl 3-nitropyrrolidine-1-carboxylate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can modulate the activity of biological targets such as enzymes and receptors. The compound’s molecular structure allows it to interact with specific molecular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Key Properties:

- Structure: Pyrrolidine ring with a nitro (-NO₂) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

- Solubility : Moderately soluble in organic solvents (e.g., DCM, THF) due to the lipophilic tert-butyl group.

- Stability : Stable under standard storage conditions (room temperature, dry environment) but sensitive to strong acids or bases, which cleave the Boc group .

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

Reactivity :

- The nitro group in the target compound enhances electrophilicity, making it suitable for nucleophilic aromatic substitution (SNAr) reactions. In contrast, the hydroxymethyl and methoxyphenyl groups in 1186654-76-1 increase hydrogen-bonding capacity, favoring interactions in chiral catalysis .

- Thiophene-based analogs (e.g., 62224-28-6 ) exhibit higher electron-withdrawing effects due to the sulfur atom, altering redox properties compared to pyrrolidine derivatives .

Stability :

- The Boc group in all analogs provides temporary protection for amines but is cleaved under acidic conditions. Nitro-substituted compounds are generally stable but may decompose under reducing environments to form amines .

Biological Activity

Tert-butyl 3-nitropyrrolidine-1-carboxylate (CAS Number: 56973578) is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H16N2O4

- Molar Mass : 216.24 g/mol

- Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with nitro groups under controlled conditions. The exact synthetic route may vary, but a common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylic acid functionality, followed by nitration .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, where it acts as an inhibitor of the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis . This inhibition is crucial because mycolic acids are essential components of the bacterial cell wall.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

The mechanism by which this compound exerts its effects involves the formation of a hydrogen-bonding network with InhA, enhancing its binding affinity and inhibiting the enzyme's activity. This interaction prevents the synthesis of mycolic acids, leading to impaired cell wall integrity and bacterial cell death .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can significantly reduce bacterial load in infected animal models. For instance, a study using murine models showed a reduction in M. tuberculosis infection levels when treated with this compound, highlighting its potential for further development as an antitubercular agent .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the pyrrolidine ring and nitro group significantly affect the biological activity of related compounds. For example, variations in substituents on the pyrrolidine ring can enhance or diminish the inhibitory effects on InhA, suggesting pathways for optimizing efficacy .

Q & A

Structural Confirmation :

- NMR : Compare ¹H/¹³C NMR chemical shifts with literature values (e.g., tert-butyl protons at δ 1.4–1.5 ppm, nitro group resonance at δ 7.5–8.5 ppm) .

- XRD : For crystalline derivatives, employ SHELX refinement to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Use explosion-proof equipment and grounded containers to mitigate static discharge risks .

- Store in sealed, dry containers at –20°C to prevent decomposition .

- Employ fume hoods and PPE (gloves, goggles) during synthesis due to potential irritancy of nitro intermediates .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in further functionalization reactions of this compound?

- Approach :

DFT Calculations : Model reaction pathways using Gaussian or ORCA software to compare activation energies for nitration at C3 vs. other positions. Include explicit solvent molecules (e.g., dichloromethane) to improve accuracy .

MD Simulations : Analyze steric effects of the tert-butyl group on transition states.

- Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates under varying conditions).

Q. What experimental design strategies optimize reaction parameters for nitro group reduction or substitution?

- Design of Experiments (DoE) :

- Factors : Catalyst loading (e.g., Pd/C for hydrogenation), temperature, solvent polarity.

- Response Variables : Yield, selectivity (amine vs. nitroso byproducts).

- Statistical Analysis : Use ANOVA to identify significant factors. For example, highlights Mo(CO)₆ as an effective catalyst for epoxidation, suggesting analogous metal catalysts for nitro reductions .

Q. How can researchers resolve contradictions in literature regarding stereochemical outcomes of derivatives?

- Case Study : Conflicting reports on axial vs. equatorial tert-butyl conformers.

- Resolution :

Low-Temperature NMR : Perform experiments at –40°C to slow conformational interconversion and observe distinct signals .

XRD Crystallography : Compare crystal structures of derivatives to confirm dominant conformers .

- Contradiction Analysis : Replicate reported syntheses under identical conditions to isolate variables (e.g., solvent, temperature).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.